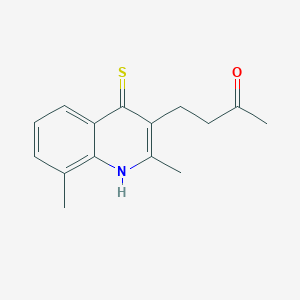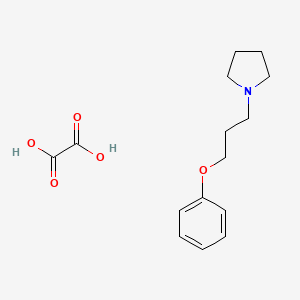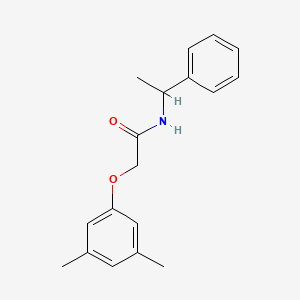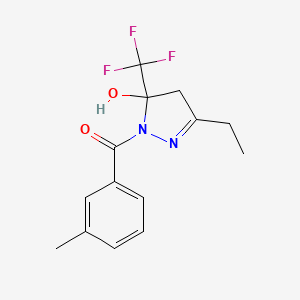
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone, also known as MDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDQ is a thiol-containing compound that has been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. One area of interest is the potential use of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone as a therapeutic agent for various diseases. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anti-inflammatory and neuroprotective effects, which could make it useful for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anticancer properties, which could make it useful for the treatment of various types of cancer. Another area of interest is the development of new synthesis methods for 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone that could improve its properties and make it more suitable for use in various assays.
Synthesemethoden
The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone involves the reaction of 4-chloro-2,6-dimethyl-3-nitropyridine with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is a relatively straightforward process and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties that can protect cells from oxidative stress. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have neuroprotective effects, which can help prevent neuronal damage and degeneration.
Eigenschaften
IUPAC Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJOBSIRRDQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C(=C(N2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4889729.png)
![9-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4889735.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889771.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)

![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
